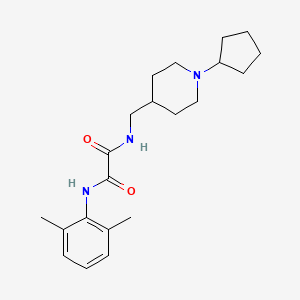

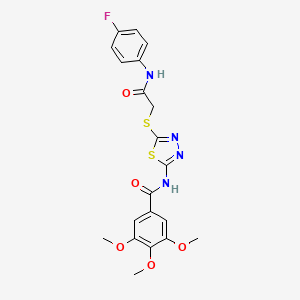

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,6-dimethylphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,6-dimethylphenyl)oxalamide" is a type of oxalamide, which is a class of compounds characterized by the presence of an oxalamide moiety. Oxalamides are known for their diverse applications in chemistry, including their use in the synthesis of various organic molecules and potential medicinal properties.

Synthesis Analysis

The synthesis of oxalamides can be achieved through various synthetic routes. One such method is described in a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence . This method is operationally simple and high yielding, making it a useful formula for the synthesis of anthranilic acid derivatives and oxalamides.

Molecular Structure Analysis

The molecular structure of oxalamides can be complex and is often determined using X-ray diffraction analysis. For instance, the crystal structure of a related compound, N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide, was determined and found to crystallize in the triclinic system . Intermolecular hydrogen bonds of the type N-H…O were observed, which are crucial for the stability of the crystal structure.

Chemical Reactions Analysis

Oxalamides can participate in various chemical reactions. For example, the transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in soil results in cyclization and hydrolysis products . This demonstrates the reactivity of the amide group in oxalamides under environmental conditions. Additionally, oxalamides can serve as synthons for reductive amination reactions with primary and secondary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamides are influenced by their molecular structure. The presence of hydrogen bonds, as seen in the supramolecular networks of N,N'-bis(4-pyridylmethyl)oxalamide, affects the melting point, solubility, and other physical properties . The extended supramolecular network formed through intermolecular N-H…N and C-H…O hydrogen bonds can also impact the chemical reactivity and stability of these compounds.

Scientific Research Applications

Structural and Solution Chemistry, and Antiproliferative Effects

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,6-dimethylphenyl)oxalamide is a compound that has been explored within the context of structural and solution chemistry, particularly in its role as a potential cytotoxic and anticancer agent. One study focused on dinuclear gold(III) oxo complexes with bipyridyl ligands, including a compound with a 6-(2,6-dimethylphenyl)-substituent, which showed significant antiproliferative properties against human ovarian carcinoma cell lines. The interaction of these complexes with DNA and proteins was analyzed, suggesting a high reactivity that could contribute to their anticancer effects (Casini et al., 2006).

Catalyst for Coupling Reactions

Another application of derivatives similar to this compound includes their use as ligands in catalytic processes. For instance, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide has been identified as an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This ligand facilitated the formation of internal alkynes under mild conditions, demonstrating its utility in synthesizing complex organic molecules (Chen et al., 2023).

Anti-Melanoma Activity

Derivatives of myricetin, which share structural similarities with this compound, have been studied for their potential anti-melanoma activity. A novel compound isolated from Mimosa pudica showed promising in vitro and in vivo anticancer activity against human lung adenocarcinoma and erythroleukemic cell lines, as well as Dalton's Ascites Lymphoma in mice. This suggests the potential of such compounds in cancer treatment, highlighting their relevance in scientific research aimed at discovering new therapeutic agents (Jose et al., 2016).

Androgen Receptor Antagonism

Research into N-arylpiperazine-1-carboxamide derivatives, which are structurally related to this compound, has demonstrated their potential as nonsteroidal androgen receptor antagonists. These compounds have shown promise in the treatment of prostate cancer due to their potent antiandrogenic activity and good oral bioavailability, offering insights into the development of new therapeutic options for hormone-related cancers (Kinoyama et al., 2005).

properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,6-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O2/c1-15-6-5-7-16(2)19(15)23-21(26)20(25)22-14-17-10-12-24(13-11-17)18-8-3-4-9-18/h5-7,17-18H,3-4,8-14H2,1-2H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGJLLGPYPDQHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2507883.png)

![2-((2-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2507891.png)

![5-((4-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507898.png)

![4-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-1-one](/img/structure/B2507899.png)